molecular formula C14H8F6N4O2S2 B2680927 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide CAS No. 955966-49-1

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide

Cat. No. B2680927
CAS RN: 955966-49-1
M. Wt: 442.35
InChI Key: PPGJKKJZLJSZJO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrazole ring, a pyridine ring, and a thiophene sulfonamide group. The presence of the 3,5-bis(trifluoromethyl) groups suggests that the compound could have interesting properties, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of the compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the trifluoromethyl groups could affect the compound’s lipophilicity, which in turn could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized through various chemical reactions, aiming to evaluate their potential applications in medicine and materials science. For instance, Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, focusing on evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The study found that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, hinting at their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Antimicrobial Potential

Another area of research has been the exploration of the antimicrobial potential of derivatives of this compound. Navneet Chandak et al. (2013) synthesized a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups to evaluate their in vitro antibacterial and antifungal activities. These compounds displayed promising activity against several pathogenic bacterial strains and fungal yeasts, demonstrating the antimicrobial potential of these derivatives (Navneet Chandak et al., 2013).

Anticancer Activity

Research into the anticancer activity of this compound and its derivatives has also been a significant focus. S. M. Gomha et al. (2016) reported the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed potent anti-tumor activity against hepatocellular carcinoma (HepG2) cell lines. This study highlights the potential of these compounds as anticancer agents, with specific derivatives showing promising IC50 values (S. M. Gomha et al., 2016).

Applications in Material Science

Beyond biomedical applications, derivatives of this compound have also been explored for their material science applications. S. Sengupta and Raju Mondal (2016) described a novel pyridine–pyrazole based bis amide molecule acting as a supergelator, demonstrating exceptional gas adsorption, dye adsorption, self-sustaining, and chemosensing properties in the gel state. This research opens new avenues for using these compounds in environmental and sensing applications (S. Sengupta & Raju Mondal, 2016).

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if the compound shows promise as a drug candidate, future research might focus on optimizing its properties, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N4O2S2/c15-13(16,17)9-7-10(14(18,19)20)24(22-9)12-8(3-1-5-21-12)23-28(25,26)11-4-2-6-27-11/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGJKKJZLJSZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-thiophenesulfonamide

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